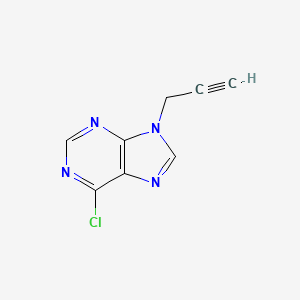

6-chloro-9-(prop-2-yn-1-yl)-9H-purine

Übersicht

Beschreibung

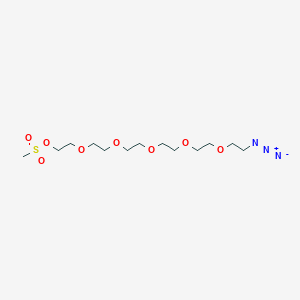

“9H-Purine, 6-chloro-9-(2-propynyl)-” is a complex organic material that is widely used in scientific experiments. It has a molecular formula of C8H5ClN4 and an average mass of 192.605 Da .

Synthesis Analysis

While specific synthesis methods for “9H-Purine, 6-chloro-9-(2-propynyl)-” were not found, related purine derivatives have been synthesized using a three-step synthetic procedure with microwave irradiation as a pivotal step .Molecular Structure Analysis

The molecular structure of “9H-Purine, 6-chloro-9-(2-propynyl)-” consists of a purine ring with a chlorine atom at the 6th position and a propynyl group at the 9th position .Physical and Chemical Properties Analysis

“9H-Purine, 6-chloro-9-(2-propynyl)-” has a molecular weight of 192.6 g/mol. Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Tautomerism and Molecular Interactions

Research has explored the tautomerism of nucleic acid bases, including purines, and how molecular interactions can influence tautomeric equilibria. This is crucial for understanding the biological functions and stability of nucleic acids. Studies have demonstrated the effects of environmental interactions on purines, potentially leading to spontaneous mutations and providing insights into the biological significance of such changes (Person et al., 1989).

Environmental Impact and Biodegradability

Parabens, esters of para-hydroxybenzoic acid that include alkyl or benzyl groups, have been reviewed for their occurrence, fate, and behavior in aquatic environments. Although not directly linked to 9H-Purine, 6-chloro-9-(2-propynyl)-, this research highlights the broader context of chemical stability and environmental interactions relevant to purine derivatives (Haman et al., 2015).

Purine-Utilizing Enzymes in Disease Treatment

A comprehensive review on bioactive fused heterocycles as purine-utilizing enzyme inhibitors (PUEIs) emphasizes their role in treating diseases like malaria, cancer, and autoimmune disorders. This underscores the potential of targeting purine pathways with specific inhibitors for therapeutic benefits (Chauhan & Kumar, 2015).

Toxicity of Purine Analogs

The toxic effects of purine analogs, such as 6-mercaptopurine and related compounds, have been studied extensively to understand their therapeutic risks and mechanisms of action. This research contributes to our understanding of the cytotoxic effects of purine analogs, which is essential for their safe and effective use in medicine (Philips et al., 1954).

Role in Cancer Therapy

The use of nucleoside analogs, including purine derivatives, in cancer therapy has been reviewed with a focus on overcoming metabolic limitations through nanoparticles as drug carriers. This innovative approach aims to enhance the effectiveness of purine analogs in cancer treatment by improving drug delivery and overcoming resistance mechanisms (Hajdo et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine is Toll-like receptor 7 (TLR7) . TLR7 is a part of the innate immune system, which plays a crucial role in pathogen recognition and activation of innate immunity .

Mode of Action

As a TLR7 agonist, this compound binds to TLR7, triggering a cascade of immune responses . This interaction leads to the activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs), which are considered the most professional APCs .

Biochemical Pathways

Upon activation, DCs capture and process tumor-associated antigens (TAAs), presenting the epitopes on their membrane in complex with major histocompatibility complex (MHC) molecules . This process is essential for the presentation of epitopes in a stimulatory way to T cells .

Result of Action

The activation of TLR7 by this compound leads to the activation of CD8+ cytotoxic T lymphocytes (CTLs), which can exploit their cytotoxic potential against tumor cells after recognition of TAAs . This process can contribute to the eradication of tumor cells, making this compound a potential candidate for cancer immunotherapy .

Eigenschaften

IUPAC Name |

6-chloro-9-prop-2-ynylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIQVCHOBUSBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=C1N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)

![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)

![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)

![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)

![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)

![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)

![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)